Bienvenue dans la boutique en ligne BenchChem!

2,2,6,6-Tetrafluoromorpholine

Lipophilicity LogP Medicinal Chemistry

2,2,6,6-Tetrafluoromorpholine (CAS 65502-95-6) is a fully gem-difluorinated morpholine derivative with the molecular formula C₄H₅F₄NO and a molecular weight of 159.08 g/mol. It features four fluorine atoms substituted at the 2- and 6-positions of the morpholine ring, which profoundly alters its physicochemical properties relative to the parent morpholine scaffold.

Molecular Formula C4H5F4NO
Molecular Weight 159.084
CAS No. 65502-95-6
Cat. No. B2637597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetrafluoromorpholine
CAS65502-95-6
Molecular FormulaC4H5F4NO
Molecular Weight159.084
Structural Identifiers
SMILESC1C(OC(CN1)(F)F)(F)F
InChIInChI=1S/C4H5F4NO/c5-3(6)1-9-2-4(7,8)10-3/h9H,1-2H2
InChIKeyYACLYCZXSSPAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,6,6-Tetrafluoromorpholine (CAS 65502-95-6): A Gem-Difluoro Morpholine Building Block for Medicinal Chemistry and Drug Discovery


2,2,6,6-Tetrafluoromorpholine (CAS 65502-95-6) is a fully gem-difluorinated morpholine derivative with the molecular formula C₄H₅F₄NO and a molecular weight of 159.08 g/mol [1]. It features four fluorine atoms substituted at the 2- and 6-positions of the morpholine ring, which profoundly alters its physicochemical properties relative to the parent morpholine scaffold . This compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the clinical-stage ATR inhibitor BAY 1895344 (elimusertib) , and has been investigated for incorporation into DHODH inhibitors for oncology applications [2].

Why 2,2,6,6-Tetrafluoromorpholine Cannot Be Replaced by Unfluorinated Morpholine or Mono-Gem-Difluoro Analogs in Research and Development


2,2,6,6-Tetrafluoromorpholine is not interchangeable with parent morpholine or partially fluorinated analogs such as 2,2-difluoromorpholine or 3,3-difluoromorpholine. The specific gem-difluoro substitution pattern at both the 2- and 6-positions simultaneously depresses the pKa of the morpholine nitrogen through the inductive effect of four electron-withdrawing fluorine atoms, elevates lipophilicity (LogP ~1.28 vs. ~ -1.0 for morpholine), and blocks the primary sites of oxidative metabolism (the C2 and C6 positions alpha to the ring oxygen) [1][2]. These effects are additive; a single gem-difluoro unit (as in 2,2-difluoromorpholine) provides only partial modulation of basicity and metabolic stability, while 3,3-difluoromorpholine leaves the metabolically vulnerable C2/C6 positions unshielded . The quantitative consequences of these differences on in vitro clearance and pharmacokinetic profiles are detailed in Section 3.

Quantitative Differentiation Evidence: 2,2,6,6-Tetrafluoromorpholine vs. Unfluorinated and Partially Fluorinated Morpholine Analogs


Lipophilicity Shift: LogP ~1.28 for 2,2,6,6-Tetrafluoromorpholine vs. ~ -1.0 for Unsubstituted Morpholine

2,2,6,6-Tetrafluoromorpholine exhibits a calculated LogP of 1.28 (LogD at pH 7.4 = 1.28), representing a >2.2 log unit increase in lipophilicity compared to unsubstituted morpholine, which has a measured LogP of approximately -1.08 [1]. This pronounced shift arises from the inductive effect of four fluorine atoms at the 2- and 6-positions and places the compound in a markedly different lipophilicity space for fragment-based and property-guided drug design [2].

Lipophilicity LogP Medicinal Chemistry Drug Design

Basicity Modulation: pKa Depression by Gem-Difluoro Substitution Compared to Morpholine

The pKa of the morpholine conjugate acid in the parent compound is approximately 8.36 [1]. The introduction of two gem-difluoro groups at the 2- and 6-positions of 2,2,6,6-tetrafluoromorpholine is expected to depress the pKa of the secondary amine by an estimated 0.6–1.0 units (cumulative effect of two gem-CF₂ groups), based on systematic studies demonstrating that each gem-difluoro substituent on saturated heterocyclic amines reduces pKa by approximately 0.3–0.5 units through inductive electron withdrawal [2][3]. This would place the predicted pKa of 2,2,6,6-tetrafluoromorpholine in the range of approximately 7.4–7.8, significantly less basic than morpholine and partially fluorinated analogs bearing only a single gem-difluoro group (e.g., 2,2-difluoromorpholine, predicted pKa ~7.9–8.1) [2].

pKa Basicity Amine Physicochemical Properties

Metabolic Stability Enhancement: Blocking CYP450-Mediated Oxidation at C2 and C6 Positions

Morpholine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, with the primary metabolic soft spots located at the carbon atoms alpha to the ring oxygen (C2 and C6 positions) [1]. The C-F bond dissociation energy (~485 kJ/mol) is among the highest in organic chemistry, making fluorine substitution at metabolically labile positions a well-established strategy to attenuate oxidative clearance . 2,2,6,6-Tetrafluoromorpholine features gem-difluoro groups at both C2 and C6 positions, effectively blocking both primary sites of CYP450-mediated oxidation. Systematic studies on gem-difluorinated cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability (intrinsic clearance, CLᵢₙₜ) of the corresponding model derivatives compared to their non-fluorinated counterparts [2]. In contrast, 3,3-difluoromorpholine leaves the C2/C6 positions unprotected, and 2,2-difluoromorpholine shields only one of the two vulnerable sites.

Metabolic Stability CYP450 Intrinsic Clearance Gem-Difluoro

Validated Application: Key Building Block in the Clinical ATR Inhibitor BAY 1895344 (Elimusertib)

2,2,6,6-Tetrafluoromorpholine is explicitly identified as a reagent used in the synthesis of BAY 1895344 (elimusertib), an orally available, potent, and highly selective ATR kinase inhibitor that has advanced to clinical investigation in patients with advanced solid tumors and lymphomas (NCT03188965) [1]. BAY 1895344 exhibits an ATR IC₅₀ of 7 nM and has demonstrated strong monotherapy efficacy in cancer xenograft models carrying DNA damage repair deficiencies, as well as synergistic antitumor activity in combination with DNA-damaging chemotherapy [1]. The incorporation of the tetrafluoromorpholine moiety into the final drug substance structure contributes to its favorable pharmacokinetic profile, including oral bioavailability [1]. No analogous clinical-stage ATR inhibitor has been reported using unfluorinated morpholine or mono-gem-difluoro morpholine as the equivalent building block, underscoring the specific utility of the tetrafluorinated scaffold.

ATR Inhibitor Cancer Therapy BAY 1895344 Drug Intermediate

Differential Hydrogen Bond Acceptor/Donor Profile vs. Partially Fluorinated Morpholine Analogs

2,2,6,6-Tetrafluoromorpholine has a calculated topological polar surface area (tPSA) of 21.26 Ų, with 2 hydrogen bond acceptor sites and 1 hydrogen bond donor site [1]. In contrast, unsubstituted morpholine has a tPSA of approximately 21.26 Ų (same value as the oxygen and nitrogen contributions are identical), but the hydrogen bonding strength and geometry are modulated by the electron-withdrawing effect of the fluorine atoms. Partially fluorinated analogs (e.g., 2,2-difluoromorpholine or 3,3-difluoromorpholine) share identical H-bond donor and acceptor counts but differ in the spatial distribution of electronegative fluorine atoms, which alters molecular recognition properties in protein-ligand interactions [2]. The compound has zero rotatable bonds (freely rotating bonds = 0), indicating complete conformational restriction—a feature that may reduce entropic penalty upon target binding [1].

Polar Surface Area Hydrogen Bonding Drug-like Properties Physicochemical Profile

Melting Point and Physical Form: Solid-State Handling Advantage for Weighing and Formulation

2,2,6,6-Tetrafluoromorpholine is a white to off-white solid with a melting point of 84–86 °C . This contrasts with unsubstituted morpholine, which is a clear, colorless hygroscopic liquid at room temperature (melting point approximately -5 °C) [1]. The solid physical form of the tetrafluorinated derivative offers practical advantages in laboratory handling, including easier accurate weighing, reduced hygroscopicity, and simpler storage at 4 °C compared to the liquid parent compound . For procurement in milligram- to gram-scale medicinal chemistry workflows, solid building blocks are generally preferred over liquids due to reduced volatility, easier containment, and improved long-term stability.

Solid Form Melting Point Laboratory Handling Procurement

Prioritized Application Scenarios for 2,2,6,6-Tetrafluoromorpholine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Basicity and Enhanced Lipophilicity in Morpholine-Containing Scaffolds

In lead optimization programs where a morpholine moiety imparts excessive basicity (pKa ~8.36) or insufficient lipophilicity (LogP ~-1.0), 2,2,6,6-tetrafluoromorpholine provides a predicted pKa reduction of 0.6–1.0 units and a LogP increase of >2.2 log units [1]. This modulation can improve passive membrane permeability, reduce hERG liability associated with basic amines, and enhance CNS penetration when desired—all while maintaining the morpholine ring geometry and hydrogen bonding capacity. The symmetrical 2,2,6,6-tetrafluoro substitution pattern offers additive effects beyond what 2,2-difluoromorpholine (one gem-difluoro unit) can achieve [1].

ATR Kinase Inhibitor Discovery and Development Programs

2,2,6,6-Tetrafluoromorpholine has been validated as a synthetic building block in the preparation of BAY 1895344 (elimusertib), a clinical-stage, orally bioavailable ATR inhibitor with an IC₅₀ of 7 nM [2]. Research groups pursuing ATR inhibitors or related PIKK-family kinase targets can procure this compound as a direct key intermediate, leveraging the established synthetic precedent and structure-activity relationship data from the BAY 1895344 discovery program published in the Journal of Medicinal Chemistry [2].

Metabolic Stability Improvement in Morpholine-Containing Drug Candidates via Dual-Site Oxidative Blockade

For drug discovery programs where morpholine-containing leads exhibit unacceptably high intrinsic clearance due to CYP450-mediated oxidation at the C2 and/or C6 positions, 2,2,6,6-tetrafluoromorpholine offers predicted blockade of both primary metabolic soft spots simultaneously [3]. This dual-site protection strategy is supported by systematic gem-difluorination studies demonstrating that C-F bond substitution at metabolically labile positions either maintains or slightly improves microsomal stability [3]. The tetrafluorinated scaffold provides more comprehensive metabolic shielding than 2,2-difluoromorpholine (single-site protection) or 3,3-difluoromorpholine (no protection at the C2/C6 oxidative sites) .

Fragment-Based Drug Discovery and Property-Guided Library Design

With a molecular weight of 159.08 g/mol, LogP of 1.28, tPSA of 21.26 Ų, 2 H-bond acceptors, 1 H-bond donor, and 0 rotatable bonds, 2,2,6,6-tetrafluoromorpholine occupies a distinct and attractive property space for fragment-based screening libraries [1]. Its solid physical form (m.p. 84–86 °C) facilitates accurate dispensing in fragment library preparation . The compound satisfies Lipinski's Rule of Five criteria and offers a differentiated physicochemical profile compared to the more polar, less lipophilic parent morpholine scaffold, enabling exploration of alternative chemical space in fragment-based drug discovery campaigns [1].

Quote Request

Request a Quote for 2,2,6,6-Tetrafluoromorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.